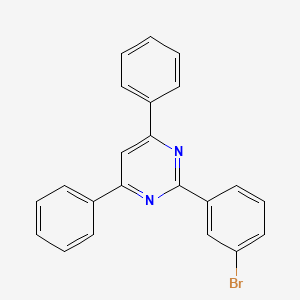

2-(3-Bromophenyl)-4,6-diphenylpyrimidine

Description

Evolution of Pyrimidine (B1678525) Scaffolds in Chemical and Biological Sciences

The journey of pyrimidine chemistry began with the isolation of its derivatives from natural sources, which quickly spurred synthetic efforts to create a diverse array of analogues. researchgate.netorientjchem.orgresearchgate.net This exploration led to the discovery of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. orientjchem.orgnih.gov The versatility of the pyrimidine core allows for substitution at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects. orientjchem.org

Beyond the confines of medicinal chemistry, the unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, have made it a valuable component in the design of materials with novel optical and electronic functionalities. researchgate.net The introduction of various aryl groups onto the pyrimidine scaffold has given rise to classes of compounds, such as 2,4,6-triarylpyrimidines, which are being investigated for their potential in applications like organic light-emitting diodes (OLEDs). researchgate.net

Defining the Research Landscape for 2-(3-Bromophenyl)-4,6-diphenylpyrimidine

This compound is a member of the 2,4,6-triarylpyrimidine family. Its structure is characterized by a central pyrimidine ring substituted with a 3-bromophenyl group at the 2-position and two phenyl groups at the 4- and 6-positions. The presence of the bromine atom is particularly noteworthy as it provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules.

While extensive research on this specific compound is not widely available in peer-reviewed literature, its chemical properties can be inferred from its structure and data available from chemical suppliers and databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H15BrN2 | PubChem researchgate.net |

| CAS Number | 864377-22-0 | TCI rsc.org |

| Appearance | White to Light yellow powder to crystal | TCI rsc.org |

| Monoisotopic Mass | 386.04187 Da | PubChem researchgate.net |

| Predicted XlogP | 5.9 | PubChem researchgate.net |

The synthesis of 2,4,6-triarylpyrimidines can be achieved through various methods, including a microwave-assisted, acid-controlled multicomponent reaction of an aromatic ketone, an aldehyde, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS). rsc.orgresearchgate.net This approach offers an efficient route to functionalized pyrimidines. rsc.orgresearchgate.net For the specific synthesis of this compound, a plausible route would involve the reaction of acetophenone (B1666503) (as the precursor for the 4- and 6-phenyl groups), 3-bromobenzaldehyde, and an appropriate nitrogen source.

The research interest in this compound and its analogues likely stems from their potential as building blocks in materials science, particularly in the development of organic electronic materials. The triphenylpyrimidine core is known to exhibit interesting photophysical properties, and the bromo-substituent allows for the tuning of these properties or the introduction of other functional groups to create materials for applications such as OLEDs.

Current Challenges and Opportunities in Pyrimidine-Based Compound Investigations

Despite the long history and extensive study of pyrimidines, challenges remain in their synthesis and functionalization. The selective functionalization of the pyrimidine ring, especially at less reactive positions, can be difficult due to its electron-deficient nature. researchgate.net Developing new, efficient, and regioselective methods for the direct C-H functionalization of pyrimidines is an active area of research. researchgate.netnih.gov

The opportunities in pyrimidine research are vast and exciting. In medicinal chemistry, the development of new pyrimidine derivatives continues to yield promising drug candidates with novel mechanisms of action. nih.gov In materials science, the exploration of pyrimidine-based compounds for organic electronics is a burgeoning field. researchgate.net The ability to create extended π-conjugated systems incorporating the pyrimidine core opens up possibilities for designing new materials with tailored photophysical and electronic properties for applications in OLEDs, sensors, and other electronic devices. The deconstruction-reconstruction strategies for pyrimidine diversification represent a novel approach to generate a wide range of other heterocyclic compounds from a pyrimidine starting material, expanding the chemical space accessible to researchers. nih.gov

The future of pyrimidine-based compound investigations will likely focus on the development of more sophisticated synthetic methodologies, a deeper understanding of the structure-property relationships, and the exploration of their applications in cutting-edge technologies.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-4,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)22-24-20(16-8-3-1-4-9-16)15-21(25-22)17-10-5-2-6-11-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDMGWHTARYHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromophenyl 4,6 Diphenylpyrimidine and Analogues

Classical Cyclocondensation Approaches to Pyrimidine (B1678525) Ring Formation

The most established and direct method for synthesizing the 2,4,6-trisubstituted pyrimidine core is through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. This approach builds the heterocyclic ring in a single, efficient step.

A cornerstone of pyrimidine synthesis is the reaction between an α,β-unsaturated ketone, commonly known as a chalcone (B49325), and an amidine. derpharmachemica.com For the synthesis of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine, the required precursors are 1,3-diphenylprop-2-en-1-one (benzalacetophenone) and 3-bromobenzamidine.

The synthesis begins with the preparation of the chalcone itself, typically via a base-catalyzed Claisen-Schmidt condensation between acetophenone (B1666503) and benzaldehyde. ijper.orgresearchgate.net The resulting chalcone possesses the C4-C5-C6 framework of the pyrimidine ring and the two phenyl substituents at what will become positions 4 and 6.

In the subsequent and key step, the chalcone is reacted with the amidine hydrochloride in the presence of a base. The reaction proceeds through a Michael addition of the amidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrimidine ring. nih.govfrontiersin.org

General Reaction Scheme:

Step 1 (Chalcone Synthesis): Acetophenone + Benzaldehyde → 1,3-Diphenylprop-2-en-1-one

Step 2 (Pyrimidine Synthesis): 1,3-Diphenylprop-2-en-1-one + 3-Bromobenzamidine → this compound

This method is widely applicable for producing a variety of 4,6-diarylpyrimidines by simply changing the starting acetophenone and benzaldehyde. frontiersin.org

The versatility of the cyclocondensation approach is enhanced by the ability to vary both the amidine precursor and the reaction conditions to optimize yields and synthesize a diverse library of analogues. While 3-bromobenzamidine hydrochloride is required for the title compound, other N-arylbenzimidoyl chlorides or substituted benzamidines can be used to generate different 2-aryl pyrimidines. growingscience.com

The choice of base and solvent system is critical for the success of the condensation. Common conditions involve refluxing the chalcone and amidine in an alcoholic solvent, such as ethanol, with a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). derpharmachemica.comijper.org Alternative systems may employ catalysts like piperidine (B6355638) in solvents such as dioxane or dimethylformamide (DMF) to facilitate the reaction, sometimes requiring several hours of reflux. nih.gov Metal-free approaches have also been developed, utilizing visible-light-enabled photo-oxidation for the aromatization step, offering a greener alternative to traditional methods. rsc.org

| Catalyst/Base | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| 40% aq. KOH | Ethanol | Room Temp → Reflux | 4-22 hours | Good | derpharmachemica.com, ijper.org |

| Piperidine | Dioxane | Reflux | 11 hours | Moderate to Good | nih.gov |

| Guanidine HCl, KOH | DMF | 50-60 °C | 6-7 hours | Good | researchgate.net |

| None (Photo-oxidation) | Acetonitrile | Room Temp | 12 hours | Good | rsc.org |

| This table presents a summary of various reaction conditions used for the cyclocondensation of chalcones and amidines to form pyrimidines. |

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Transition metal catalysis, particularly with palladium, offers powerful tools for both the synthesis and derivatization of pyrimidine compounds. These methods provide alternative routes that can offer different substrate scopes and functional group tolerance compared to classical approaches.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com This reaction can be strategically employed to construct the this compound framework.

One potential pathway involves the synthesis of a 2-chloro-4,6-diphenylpyrimidine (B1225301) intermediate, which can then be coupled with 3-bromophenylboronic acid. A more versatile approach involves starting with a di- or tri-halogenated pyrimidine and performing sequential, site-selective couplings. For instance, research on the related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrates that the C-Br bond can be selectively coupled with arylboronic acids in the presence of the C-Cl bonds. mdpi.com

The reaction typically requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base (e.g., K₃PO₄, Cs₂CO₃), and an appropriate solvent like 1,4-dioxane (B91453) or toluene, often heated to ensure a reasonable reaction rate. mdpi.comclaremont.edu The efficiency of the coupling can be influenced by the electronic nature of the boronic acid, with electron-rich partners often giving better yields. mdpi.com

| Palladium Catalyst | Base | Solvent | Temperature (°C) | Result | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good yields with electron-rich boronic acids | mdpi.com |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 70-80 | Good yields | mdpi.com |

| Pd(dppf)Cl₂ | - | - | 65-100 | Modest to good yields for 2-arylpyridines | nih.gov, claremont.edu |

| This table summarizes typical conditions for the Suzuki-Miyaura cross-coupling to form aryl-pyrimidine linkages. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is exceptionally useful for the derivatization of this compound. The bromine atom at the 3-position of the phenyl ring serves as a synthetic handle, allowing for the introduction of a wide variety of primary and secondary amines.

This transformation allows for the late-stage functionalization of the core molecule, providing access to a vast chemical space of analogues with diverse properties. The reaction is catalyzed by a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a specialized, bulky electron-rich phosphine (B1218219) ligand like XPhos or BINAP. wikipedia.orgresearchgate.net A strong, non-nucleophilic base, typically sodium tert-butoxide (t-BuONa), is essential for catalyst turnover. researchgate.net Microwave irradiation has been shown to accelerate these reactions significantly, reducing reaction times from hours to minutes. acs.org

The successful application of this method provides a direct route to N-aryl derivatives that would be difficult to synthesize using other methods. nih.gov

Beyond the Suzuki and Buchwald-Hartwig reactions, a variety of other palladium-catalyzed methods have been developed for pyrimidine synthesis. These innovative strategies often provide access to complex substitution patterns with high efficiency.

One notable example is a domino process involving the palladium-catalyzed reaction of 2H-azirines with isocyanides. acs.org This method constructs a tetrasubstituted pyrimidine ring through a cascade of C-C and C-N bond formations. Another modern approach involves the palladium(II)-catalyzed C-H activation and alkenylation of α,β-unsaturated oxime ethers, followed by an aza-6π-electrocyclization to form the pyridine (B92270) or pyrimidine ring. nih.govacs.orgrsc.org These methods highlight the continuous evolution of synthetic chemistry, providing novel and atom-economical routes to valuable heterocyclic compounds. tandfonline.com

Multicomponent Reaction Strategies for Pyrimidine Framework Construction

Multicomponent reactions (MCRs) have become a cornerstone in modern synthetic chemistry, offering a powerful tool for the efficient construction of complex molecules like 2,4,6-triarylpyrimidines from simple, readily available starting materials in a single step. rsc.org These reactions are characterized by their high atom economy and operational simplicity, as multiple bonds are formed in one pot, avoiding the need for isolation of intermediates.

Application of Hexamethyldisilazane (B44280) as a Nitrogen Source

A significant advancement in the multicomponent synthesis of 2,4,6-triarylpyrimidines involves the use of hexamethyldisilazane (HMDS) as a nitrogen source. rsc.orgresearchgate.net This approach provides an efficient and versatile protocol starting from commercially available aromatic ketones and aldehydes. rsc.org In this synthetic strategy, HMDS serves as a practical ammonia (B1221849) surrogate, facilitating the annulation process required to build the pyrimidine ring.

The reaction typically involves the condensation of an aromatic ketone, two equivalents of an aromatic aldehyde, and HMDS. This process represents a pseudo five-component annulation of [2 + 1 + 1 + 1 + 1], where multiple C-C and C-N bonds are formed in a single operation. researchgate.net The use of HMDS is advantageous as it is a user-friendly and effective nitrogen donor for the construction of these six-membered heterocycles. rsc.org

Acid-Controlled Selective Synthesis Pathways

In the multicomponent synthesis of nitrogen-containing heterocycles, reaction control is paramount to achieving selectivity for the desired product. Research has demonstrated that the choice of acid catalyst plays a critical role in directing the reaction pathway towards either pyrimidines (a 2N-heterocycle) or pyridines (a 1N-heterocycle). rsc.org

Specifically, when reacting aromatic ketones, aldehydes, and HMDS, the presence of different Lewis acids can selectively favor one annulation process over another. rsc.org This acid-controlled selectivity allows for the targeted synthesis of either 2,4,6-triarylpyrimidines or 2,4,6-triarylpyridines from the same set of starting materials. This method underscores the sophisticated level of control that can be exerted in multicomponent reactions to produce structurally distinct heterocyclic frameworks. rsc.orgresearchgate.net

Alternative and Emerging Synthetic Routes to this compound

Beyond multicomponent strategies, the field is continually exploring alternative and emerging synthetic routes that offer improvements in efficiency, safety, and environmental impact. These methods often align with the principles of green chemistry and utilize modern technologies to accelerate reaction times and improve yields.

Green Chemistry Approaches in Pyrimidine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.inbenthamdirect.com These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. rasayanjournal.co.in Traditional methods often rely on toxic materials and harsh conditions, whereas green alternatives provide safer and more eco-friendly pathways. rasayanjournal.co.innih.gov

Key green strategies applicable to pyrimidine synthesis include:

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," can significantly reduce chemical waste and simplify product purification. rasayanjournal.co.inresearchgate.net Mechanical methods like grinding or ball milling can facilitate these solvent-free reactions. benthamdirect.comresearchgate.net

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ionic liquids is preferred. rasayanjournal.co.in

Catalyst-Based Methods: Employing catalysts, especially green catalysts, can enhance reaction rates and selectivity, often under milder conditions. nih.gov

These sustainable technologies not only offer environmental and financial benefits but also often lead to higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.in

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technology for accelerating the synthesis of heterocyclic compounds, including 2,4,6-trisubstituted pyrimidines. nih.govacs.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. researchgate.net

For instance, the condensation of chalcones with urea (B33335) or the multicomponent reaction involving ketones, aldehydes, and a nitrogen source like HMDS can be significantly expedited under microwave conditions. rsc.orgijper.org Research has shown that reactions that might take several hours using a traditional reflux setup can often be completed in a matter of minutes with microwave assistance. researchgate.net This rapid, high-yield synthesis is particularly valuable for creating libraries of compounds for research and development. acs.orgresearchgate.net

Research Findings on Pyrimidine Synthesis

| Synthetic Strategy | Key Reagents/Conditions | Primary Advantages | Reference |

| Multicomponent Reaction | Aromatic Ketones, Aldehydes, Hexamethyldisilazane (HMDS), Lewis Acid Catalyst | High efficiency, atom economy, selective synthesis of pyrimidines or pyridines. | rsc.org, researchgate.net |

| Green Synthesis | Solvent-free conditions, grinding, green catalysts | Environmentally friendly, reduced waste, improved safety, often higher yields. | rasayanjournal.co.in, benthamdirect.com, nih.gov, nih.gov |

| Microwave-Assisted Synthesis | Microwave Irradiation | Drastically reduced reaction times (hours to minutes), enhanced yields, rapid protocol. | nih.gov, acs.org, researchgate.net, ijper.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. While specific experimental spectra for 2-(3-Bromophenyl)-4,6-diphenylpyrimidine were not available in the surveyed literature, the expected characteristics can be described based on its structure.

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments. The aromatic region (typically δ 7.0-9.0 ppm) would contain a complex set of multiplets. These would arise from the protons on the two phenyl rings at positions 4 and 6, the four protons of the 3-bromophenyl substituent at position 2, and the lone proton on the pyrimidine (B1678525) ring itself. The integration of these signals would correspond to the number of protons in each unique chemical environment, confirming the presence and ratio of the different aryl groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be anticipated for each unique carbon atom. This would include signals for the carbons of the pyrimidine ring, the two equivalent phenyl groups, and the bromophenyl group. The carbon atom attached to the bromine would exhibit a characteristic chemical shift. The spectrum would clearly differentiate between the quaternary carbons and those bearing hydrogen atoms. For instance, an analogous isomer, 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, exhibits a range of signals in its ¹³C NMR spectrum between approximately δ 110 and 165 ppm. doi.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a compound. It also offers insight into the molecule's structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is crucial for confirming the molecular formula. For this compound (C₂₂H₁₅BrN₂), the exact mass can be calculated and compared with experimental values. While direct experimental data for this isomer is not widely published, data for the related isomer 4-(3-Bromophenyl)-2,6-diphenylpyrimidine shows an experimentally determined [M+H]⁺ ion at m/z 387.0491, which perfectly matches the calculated value for the formula C₂₂H₁₆BrN₂⁺. doi.org Predicted HRMS data for the target compound corroborates this finding. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₂₂H₁₅BrN₂ Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 387.04915 |

| [M+Na]⁺ | 409.03109 |

| [M-H]⁻ | 385.03459 |

| [M]⁺ | 386.04132 |

Data sourced from PubChem CID 58943181. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar, high-molecular-weight compounds like the target molecule, allowing for the analysis of intact molecular ions with minimal fragmentation. It is frequently coupled with HRMS to provide precise mass data. rasayanjournal.co.in The analysis of the isomeric compound 4-(3-Bromophenyl)-2,6-diphenylpyrimidine was successfully performed using ESI-MS, confirming that this is a suitable method. doi.org The technique typically reveals the protonated molecule [M+H]⁺ as the base peak, along with other adducts such as the sodium adduct [M+Na]⁺.

Table 2: Common ESI-MS Adducts Predicted for this compound

| Adduct Ion | Predicted m/z | Ion Type |

|---|---|---|

| [M+H]⁺ | 387.04915 | Cation |

| [M+NH₄]⁺ | 404.07569 | Cation |

| [M+Na]⁺ | 409.03109 | Cation |

| [M+K]⁺ | 425.00503 | Cation |

| [M-H]⁻ | 385.03459 | Anion |

Data sourced from PubChem CID 58943181. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For this compound, the IR spectrum would be expected to display several characteristic absorption bands. These would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the phenyl and pyrimidine rings.

C-H in-plane and out-of-plane bending: These occur in the fingerprint region (below 1400 cm⁻¹) and are diagnostic of the substitution patterns on the aromatic rings.

C-Br stretching: A weak to medium band typically found in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.

While a specific experimental spectrum for this compound was not located in the searched literature, these expected peaks are consistent with the known structure.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides critical insights into the electronic transitions within a molecule. These methods are particularly useful for conjugated aromatic systems like this compound.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the maximum absorption wavelength (λmax), which is characteristic of the compound's chromophore. For pyrimidine derivatives, these absorptions are typically due to π → π* and n → π* transitions within the aromatic rings. The solvent environment can influence the position and intensity of these absorption bands. nih.gov

Fluorescence spectroscopy provides complementary information. After a molecule is excited by absorbing light, it can relax to the ground state by emitting a photon. This emitted light, or fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. nih.gov The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the fluorescence process. These photophysical properties are crucial for evaluating the potential of such compounds in applications like organic light-emitting diodes (OLEDs) or fluorescent probes. cymitquimica.com

While specific experimental data for this compound is not detailed in the available literature, the table below illustrates the typical photophysical data obtained from such analyses.

Table 1: Representative Photophysical Data Specific experimental values for this compound are not publicly available in the consulted resources. This table illustrates the typical parameters measured.

| Parameter | Symbol | Description | Typical Unit |

| Maximum Absorption Wavelength | λmax | The wavelength at which the compound shows maximum light absorbance. | nm |

| Molar Absorptivity | ε | A measure of how strongly the compound absorbs light at a given wavelength. | M-1cm-1 |

| Maximum Emission Wavelength | λem | The wavelength at which the compound shows maximum fluorescence intensity. | nm |

| Stokes Shift | Δλ | The difference in wavelength between the maximum absorption and emission. | nm |

| Fluorescence Quantum Yield | Φf | The efficiency of the fluorescence process. | (unitless) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous confirmation of a compound's molecular structure, including bond lengths, bond angles, and torsional angles between different parts of the molecule.

The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined and the molecular structure can be refined.

For this compound, an X-ray crystal structure would reveal the planarity of the central pyrimidine ring and the dihedral angles of the three attached phenyl rings (the two unsubstituted phenyl groups and the 3-bromophenyl group) relative to the pyrimidine core. This steric information is vital for understanding intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which influence the material's bulk properties. Although a specific crystallographic report for this exact isomer was not found, the data obtained from such an analysis is presented in a standardized format, as exemplified in the table below.

Table 2: Representative X-ray Crystallographic Data A solved crystal structure for this compound is not available in the consulted resources. This table outlines the primary parameters that would be reported from such an analysis.

| Parameter | Description |

| Chemical Formula | The elemental composition of the molecule (C₂₂H₁₅BrN₂). |

| Formula Weight | The mass of one mole of the compound (387.28 g/mol ). tcichemicals.com |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dc) | The density of the crystal calculated from the crystallographic data. |

| R-factor | An indicator of the quality of the agreement between the crystallographic model and the experimental diffraction data. |

Advanced Chromatographic Techniques in Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, various chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to determine the purity of the final compound. Commercial suppliers of this compound report purity levels assessed by HPLC, often exceeding 97% or 98%. tcichemicals.comtcichemicals.com This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A detector, commonly a UV-Vis detector, quantifies the amount of the compound as it elutes from the column, allowing for precise purity determination.

Thin-Layer Chromatography (TLC) is a simpler, more rapid technique frequently used to monitor the progress of a chemical reaction and to identify appropriate conditions for larger-scale purification via column chromatography. atlantis-press.com A small spot of the reaction mixture is applied to a plate coated with a stationary phase (like silica (B1680970) gel), which is then placed in a solvent. The separation occurs as the solvent moves up the plate, and the components are visualized, typically under UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile and thermally stable heterocyclic compounds. ijacskros.com In this technique, the sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Table 3: Chromatographic Techniques and Their Applications

| Technique | Abbreviation | Primary Application | Information Obtained |

| High-Performance Liquid Chromatography | HPLC | Quantitative purity assessment of the final product. | Purity percentage, presence of impurities. tcichemicals.com |

| Thin-Layer Chromatography | TLC | Qualitative monitoring of reaction progress and compound separation. | Reaction completion, separation of components. atlantis-press.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and analysis of volatile components. | Molecular weight, fragmentation pattern, structural information. ijacskros.com |

Chemical Reactivity and Derivatization Strategies of 2 3 Bromophenyl 4,6 Diphenylpyrimidine

Reactions at the Bromine Moiety: Functionalization and Cross-Coupling

The bromine atom on the phenyl ring at the 2-position is the most synthetically versatile handle on the molecule. Its reactivity is characteristic of a standard aryl bromide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.govharvard.edulibretexts.org For 2-(3-bromophenyl)-4,6-diphenylpyrimidine, a Suzuki reaction could introduce a wide array of aryl or vinyl substituents. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or Na₂CO₃. libretexts.orgmdpi.com The choice of solvent, base, and catalyst ligand can be optimized to achieve high yields. mdpi.com Studies on similar brominated pyrimidine (B1678525) compounds have shown that electron-rich boronic acids tend to give better yields than electron-withdrawing ones. mdpi.com

Buchwald-Hartwig Amination: This is a key reaction for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org This strategy can be used to introduce various nitrogen-containing functional groups, such as arylamines, carbazoles, or phenothiazines, onto the 2-phenyl ring. nih.gov These moieties are often incorporated into materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net The catalytic system typically involves a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) with a strong, non-nucleophilic base like sodium tert-butoxide. organic-chemistry.orgnih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The reaction is usually performed under mild, basic conditions, often using an amine base like triethylamine (B128534) which can also serve as the solvent. wikipedia.org Copper-free versions of this reaction have also been developed. nih.gov This method allows for the creation of extended π-conjugated systems by linking the pyrimidine core to other aromatic or acetylenic units.

Below is a table summarizing typical conditions for these essential cross-coupling reactions as they would apply to this compound.

| Reaction Type | Reagents/Catalysts | Base | Solvent | Typical Conditions | Resulting Bond |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄ | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane (B91453), Toluene | 70-100 °C, Inert atm. | C-C |

| Buchwald-Hartwig Amination | Amine (e.g., Carbazole), Pd₂(dba)₃, XPhos | NaOtBu | Toluene, o-Xylene | 80-120 °C, Inert atm. | C-N |

| Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | DMF, THF | Room Temp. to 60 °C | C-C (alkyne) |

Transformations of the Pyrimidine Ring System

The pyrimidine ring itself is a nitrogen-containing heterocycle and is generally electron-deficient. This electronic nature makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are ortho or para to the ring nitrogens. However, in this compound, these positions are already substituted with bulky phenyl groups. This significant steric hindrance renders the pyrimidine core quite stable and less prone to typical nucleophilic substitution or addition reactions.

While ring transformation reactions, such as the Dimroth rearrangement, are known for pyrimidines, they typically require harsh conditions or specific substitution patterns not present in this molecule. Such rearrangements often involve an initial nucleophilic attack on the ring, which is sterically hindered in this case. Therefore, derivatization strategies tend to focus on the peripheral substituents rather than attempting to chemically alter the robust and sterically shielded 2,4,6-triarylpyrimidine core.

Modifications of Phenyl Substituents

The two unsubstituted phenyl rings at the 4- and 6-positions offer sites for further functionalization, primarily through electrophilic aromatic substitution. The 2,4,6-triarylpyrimidine core acts as an electron-withdrawing group due to the electronegativity of the nitrogen atoms. This deactivating nature directs incoming electrophiles to the meta positions of the attached phenyl rings.

Potential modifications include:

Nitration: Using standard conditions (HNO₃/H₂SO₄), a nitro group could be introduced at the meta position of one or both phenyl rings.

Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) could add further halogen atoms, providing additional handles for subsequent cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: These reactions are generally less effective due to the deactivating nature of the pyrimidine substituent, but could potentially proceed under forcing conditions.

These modifications would allow for the fine-tuning of the molecule's electronic properties or the introduction of new reactive sites for building more complex, multi-functional architectures.

Synthesis of Novel Derivatives with Enhanced Properties

A primary application for derivatives of this compound is in the field of materials science, particularly for OLEDs. uniss.itresearchgate.net The core structure is an excellent building block for creating materials that can function as hosts or emitters in the emissive layer of an OLED device. frontiersin.org

By utilizing the cross-coupling reactions described in section 5.1, a variety of functional moieties can be attached at the bromine position to synthesize novel derivatives with enhanced photophysical properties. For example, attaching an electron-donating group like a carbazole (B46965) or triphenylamine (B166846) via Buchwald-Hartwig amination can create a molecule with a donor-acceptor structure, which is often desirable for fluorescent or phosphorescent emitters. researchgate.netbeilstein-journals.org The pyrimidine core acts as an electron acceptor, while the newly introduced amine acts as the donor. This charge-transfer character can lead to high photoluminescence quantum yields (PLQY). frontiersin.org

The table below illustrates potential derivatives and their target properties for OLED applications.

| Derivative Structure (via reaction at Br) | Added Moiety | Synthetic Method | Potential Application/Property |

| Carbazole | Buchwald-Hartwig Amination | Blue fluorescent emitter, Hole-transport material | |

| Triphenylamine | Buchwald-Hartwig Amination | Host material for phosphorescent OLEDs, Enhanced thermal stability | |

| Pyrene | Suzuki-Miyaura Coupling | Deep blue emission, High PLQY | |

| Dimesitylboron | Suzuki followed by Borylation | Electron-transport material, Thermally Activated Delayed Fluorescence (TADF) |

Mechanistic Studies of Key Reactions Involving this compound

The mechanisms of the key palladium-catalyzed cross-coupling reactions used to functionalize this compound are well-established. wikipedia.org The general catalytic cycle for these reactions provides a framework for understanding the transformation at a molecular level.

Suzuki-Miyaura Catalytic Cycle: The reaction begins with the oxidative addition of the C-Br bond of this compound to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is often the rate-determining step. The next step is transmetalation , where the organic group from the activated boronic acid (as a borate (B1201080) complex) is transferred to the palladium center, displacing the bromide. The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. harvard.edulibretexts.org

Buchwald-Hartwig Amination Catalytic Cycle: The mechanism is similar to the Suzuki coupling. wikipedia.org It starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base removes a proton from the coordinated amine to form a palladium-amido complex. The cycle concludes with reductive elimination of the C-N bond, which forms the final arylamine product and regenerates the Pd(0) catalyst. wikipedia.orgnumberanalytics.com The choice of phosphine ligand is crucial as it influences the rates of both the oxidative addition and the reductive elimination steps.

Understanding these mechanisms allows for the rational optimization of reaction conditions, such as the choice of catalyst, ligand, base, and solvent, to maximize the yield and purity of the desired derivatives.

Photophysical Properties and Luminescence Research

Investigation of Solvatofluorochromism and Intramolecular Charge Transfer (ICT)

The fluorescence of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine and related triarylpyrimidines is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatofluorochromism. researchgate.net This behavior is a direct consequence of an Intramolecular Charge Transfer (ICT) process that occurs upon photoexcitation. researchgate.netnih.gov When the molecule absorbs light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the donor bromophenyl/phenyl moieties, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting pyrimidine (B1678525) ring. nih.gov

This charge transfer creates an excited state with a significantly larger dipole moment than the ground state. In polar solvents, this polar excited state is stabilized, which lowers its energy level. As a result, the energy of the emitted fluorescence is lower, causing a shift to longer wavelengths (a bathochromic or red shift). researchgate.net This positive solvatochromism is a hallmark of push-pull D-A systems. researchgate.net

In some D-A molecules, the ICT process is coupled with molecular geometry changes, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netmdpi.com The transition to a TICT state, particularly in highly polar solvents, can favor non-radiative decay pathways, leading to a decrease in fluorescence intensity. nih.gov The extent of this solvatochromic shift is illustrated by the change in emission wavelength and the corresponding Stokes shift (the difference between the absorption and emission maxima) in solvents of varying polarity.

Table data is illustrative for a related push-pull pyrimidine derivative to demonstrate the concept of solvatofluorochromism.

Quantum Yield Measurements and Luminescence Efficiency

The luminescence efficiency of a compound is quantified by its fluorescence quantum yield (ΦF), which represents the ratio of photons emitted to photons absorbed. For this compound and its analogues, the quantum yield is strongly influenced by the molecular structure and the solvent environment. researchgate.netnih.gov

In solution, factors such as molecular mobility and the potential for non-radiative decay from TICT states can significantly impact efficiency. nih.govnih.gov A drastic quenching of fluorescence is often observed as solvent polarity increases because the stabilization of the ICT state makes non-radiative pathways more competitive. nih.gov However, in a less polar or rigid environment, these non-radiative pathways can be suppressed, leading to higher luminescence efficiency. For instance, studies on similar 4,6-diarylpyrimidin-2-amine derivatives have reported absolute quantum yields ranging from as low as 8.11% to as high as 71.00% in dimethylformamide (DMF) solution. nih.gov

Table data is based on a series of related pyrimidine compounds, highlighting the typical range of efficiencies in different states.

Thermally Activated Delayed Fluorescence (TADF) Characteristics

The donor-acceptor framework of this compound makes it a candidate for exhibiting Thermally Activated Delayed Fluorescence (TADF). ccspublishing.org.cn TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, significantly enhancing the potential efficiency of light-emitting devices. nih.gov

The process relies on a very small energy gap between the lowest excited singlet state (S₁) and the lowest triplet state (T₁) (ΔE_ST). ccspublishing.org.cnnih.gov In TADF molecules, after initial excitation and prompt fluorescence, electrons that have crossed over to the triplet state via intersystem crossing (ISC) can be promoted back to the singlet state through a thermally driven process called reverse intersystem crossing (RISC). wikipedia.orgnih.gov These repopulated singlet excitons then decay radiatively, producing delayed fluorescence that occurs at the same wavelength as prompt fluorescence but on a much longer timescale (microseconds to milliseconds). wikipedia.org

The D-A design is crucial for achieving a small ΔE_ST. By spatially separating the HOMO (on the donor) and the LUMO (on the acceptor), the exchange energy between the S₁ and T₁ states is minimized. nih.gov Even a relatively appreciable ΔE_ST (e.g., ~0.2 eV) can lead to efficient RISC if the molecule has delocalized excited states. nih.gov

Influence of Molecular Structure on Emissive Behavior

The emissive properties of triarylpyrimidines can be precisely controlled by modifying their molecular structure, a strategy sometimes referred to as a 'plug-and-play' approach. nih.gov

Substituent Effects : The nature and position of substituents on the aryl rings are critical. The bromo group at the meta-position of the phenyl ring in this compound influences the electronic properties of the donor unit, which in turn modulates the ICT character, HOMO-LUMO energy gap, and ultimately the emission color and efficiency. nih.gov

Torsional Angles : The angle of rotation (torsion) between the peripheral aryl rings and the central pyrimidine core plays a significant role in the photophysical properties. nih.gov Steric hindrance can restrict these intramolecular rotations. This restriction can be beneficial, as it may prevent the molecule from adopting a non-emissive twisted (TICT) geometry in the excited state, thereby enhancing fluorescence. nih.gov In the solid state, this restricted rotation is a key factor that can lead to aggregation-induced emission (AIE), where the compound is more emissive as an aggregate or in a solid film than in solution. researchgate.net

HOMO-LUMO Engineering : By systematically altering the aryl groups, the HOMO and LUMO energy levels can be fine-tuned. nih.gov Attaching stronger electron-donating groups typically raises the HOMO energy level, leading to a smaller energy gap and a red-shift in emission, while changes to the acceptor pyrimidine core would primarily affect the LUMO level. nih.gov

Time-Resolved Spectroscopy and Excited State Dynamics

Time-resolved spectroscopy techniques are essential for understanding the complex sequence of events that follow the absorption of light. mdpi.comresearchgate.net These methods can track the population and depopulation of different electronic states on timescales ranging from femtoseconds to milliseconds.

Fluorescence Lifetime (τ) : This is the average time the molecule spends in the excited singlet state before returning to the ground state. For prompt fluorescence in molecules of this type, lifetimes are typically in the nanosecond range (e.g., 0.8–1.5 ns). nih.gov The observation of a second, much longer decay component (in the microsecond to millisecond range) is a strong indicator of delayed fluorescence and the presence of a TADF mechanism. ccspublishing.org.cn

Excited State Dynamics : Upon photoexcitation, a cascade of ultrafast processes occurs. Techniques like transient absorption spectroscopy can monitor these dynamics, which include:

Initial excitation to a locally-excited (LE) state.

Ultrafast ICT to form a charge-transfer state, which can occur on picosecond or even femtosecond timescales. mdpi.comresearchgate.net

Vibrational relaxation and solvent reorganization around the newly formed polar excited state. mdpi.com

Intersystem crossing (ISC) from the singlet state to the triplet manifold.

For TADF molecules, reverse intersystem crossing (RISC) from the triplet state back to the singlet state. nih.gov

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) as Emitter Materials

The pyrimidine (B1678525) core is recognized as an electron-deficient aromatic system due to the presence of two nitrogen atoms. spiedigitallibrary.orgresearchgate.net This characteristic makes it a key component in the design of materials for Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgspiedigitallibrary.org Pyrimidine can be incorporated into molecules serving as fluorescent emitters, host materials, or electron-transporting materials. researchgate.netspiedigitallibrary.org

While some vendors suggest that related isomers are used in the creation of OLEDs, specific peer-reviewed studies detailing the performance of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine as a primary emitter material are not currently available. chemimpex.com The general strategy involves combining electron-deficient units like pyrimidine with electron-donating moieties to create donor-acceptor molecules, which are crucial for developing highly efficient emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netmdpi.com

There is no published data on specific OLED device architectures or performance metrics utilizing this compound. In general, for pyrimidine-based emitters, performance optimization involves meticulous tuning of the device structure, including the selection of appropriate host and transport-layer materials to ensure balanced charge injection and transport, leading to high quantum efficiency. rsc.org

Specific studies on the host-guest interactions involving this compound are not found in the current body of scientific literature. For pyrimidine-based guest emitters, the interaction with the surrounding host material is critical. The polarity of the host can influence the energy levels of the emitter, which is a key factor in optimizing the efficiency of processes like TADF. rsc.org Effective host-guest systems aim to facilitate efficient energy transfer from the host to the guest and prevent concentration quenching, where emitter molecules aggregate and reduce luminescence.

Electronic and Optoelectronic Applications Beyond OLEDs

The strong electron-accepting nature of the pyrimidine unit makes it a candidate for various electronic applications beyond OLEDs. researchgate.net Pyrimidine derivatives are widely investigated for use in organic field-effect transistors (OFETs) and organic solar cells. researchgate.net However, no specific research has been published that documents the synthesis and evaluation of this compound for these purposes.

Structure-Property Relationships in Material Science Contexts

The potential of this compound in materials science can be inferred from its molecular structure. The relationship between a molecule's structure and its physical and electronic properties is a fundamental concept in materials science. wikipedia.org

Pyrimidine Core: As the central component, the 1,3-diazine ring imparts strong electron-deficient characteristics to the molecule. This high electron affinity is desirable for materials used in electron transport layers (ETLs) or as the acceptor component in bipolar host materials and TADF emitters. spiedigitallibrary.orgspiedigitallibrary.org

Phenyl Substituents: The two phenyl groups at the 4- and 6-positions contribute to the molecule's thermal stability and influence its morphological properties, such as its ability to form stable amorphous films, which is crucial for fabricating uniform and long-lasting OLED devices. These bulky groups can also enhance solubility in organic solvents for solution-based processing.

3-Bromophenyl Group: The bromophenyl substituent at the 2-position serves two potential functions. Firstly, the bromine atom is an electron-withdrawing group that can further modulate the electronic properties of the pyrimidine core. Secondly, and perhaps more significantly, the carbon-bromine bond provides a reactive site for further chemical modification through cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This allows the molecule to be used as an intermediate or building block for synthesizing more complex, high-performance materials for advanced applications.

The combination of these structural features makes this compound and its isomers interesting targets for synthesis and exploration within the field of organic electronics.

Data Tables

Table 1: Physical and Chemical Properties of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Basic property data for the isomer 4-(3-Bromophenyl)-2,6-diphenylpyrimidine has been reported by chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 864377-28-6 | chemicalbook.com |

| Molecular Formula | C₂₂H₁₅BrN₂ | chemicalbook.com |

| Molecular Weight | 387.27 g/mol | chemicalbook.com |

| Melting Point | 134.0 to 138.0 °C | chemicalbook.com |

| Boiling Point | 450 °C (Predicted) | chemicalbook.com |

| Density | 1.345 g/cm³ (Predicted) | chemicalbook.com |

| Appearance | White to Almost white powder/crystal | chemicalbook.com |

Biological and Medicinal Chemistry Research Applications

Anticancer Activity and Mechanisms of Action

Despite the broad investigation of pyrimidine (B1678525) derivatives as potential anticancer agents, specific studies detailing the anticancer activity, mechanisms of action, or cytotoxicity of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine are not present in the current scientific literature. juniperpublishers.comnih.govmdpi.com Research into related areas is summarized below for context on why such a compound might be of interest.

Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is frequently hyperactivated in various human cancers, making it a significant target for therapeutic intervention. nih.govmdpi.commdpi.com The development of PI3K inhibitors is an active area of research, and some inhibitors feature a pyrimidine core. mdpi.com For instance, Buparlisib, a pan-PI3K inhibitor, is a 2,6-dimorpholinopyrimidine derivative. mdpi.com However, there is no published research or data evaluating the specific inhibitory activity of this compound against any PI3K isoforms.

Targeting Vascular Endothelial Growth Factor (VEGF)

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR) are crucial regulators of angiogenesis, a process vital for tumor growth and metastasis. nih.govmdpi.com Targeting the VEGF/VEGFR pathway is a validated anticancer strategy. mdpi.com While various small molecules, including some with heterocyclic scaffolds like quinazolines and quinolines, have been developed as VEGFR inhibitors, there is no specific evidence or research to suggest that this compound has been investigated for its ability to target VEGF or its receptors. nih.govnih.gov

Cellular Pathway Modulation and Cytotoxicity Studies

General cytotoxicity screening against cancer cell lines is a common first step in identifying potential anticancer compounds. Many novel pyrimidine and fused pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). nih.govmdpi.com However, after a comprehensive search, no studies reporting the cytotoxicity or specific cellular pathway modulation of this compound have been found.

Antimicrobial and Antifungal Investigations

The pyrimidine nucleus is a key component in many compounds screened for antimicrobial and antifungal properties. nih.govjmaterenvironsci.commedwinpublishers.com For example, studies on various 4,6-diphenyl-dihydropyrimidine derivatives have shown moderate antimicrobial activities. jmaterenvironsci.com Similarly, other heterocyclic compounds containing a bromophenyl group have been synthesized and tested for antifungal effects. researchgate.netsemanticscholar.orgzsmu.edu.ua However, there are no specific published studies that have evaluated this compound for its efficacy against bacterial or fungal pathogens.

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives have been explored for their potential to treat inflammation and pain. nih.gov The core structure is recognized for its role in a variety of biological activities, which has prompted investigations into its anti-inflammatory potential. juniperpublishers.commdpi.com Despite this general interest in the pyrimidine class, there is no specific research available on the anti-inflammatory or analgesic properties of this compound.

Antimalarial and Antitubercular Potentials

Developing new agents to combat infectious diseases like malaria and tuberculosis is a global health priority. The pyrimidine ring is a scaffold of interest in this area; for instance, it is the core of the antimalarial drug pyrimethamine (B1678524) and is found in compounds tested against Mycobacterium tuberculosis. nih.govnih.govnih.gov While various substituted pyrimidines have been synthesized and tested for these applications, no research data currently exists for the antimalarial or antitubercular potential of this compound. nih.govnih.gov

Neurodegenerative Disease Research (e.g., Cholinesterase Inhibition)

The pyrimidine scaffold is a cornerstone in the development of therapies for neurodegenerative conditions like Alzheimer's disease. google.comnih.gov A key therapeutic strategy for Alzheimer's involves the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govacs.org The core structure of 2,4,6-trisubstituted pyrimidines, including the 4,6-diphenylpyrimidine (B189498) framework, is of significant interest for developing such inhibitors. acs.org

Research into related heterocyclic compounds, such as 2-amino-4,6-dimethylpyridine (B145770) derivatives, has shown that these molecules can act as moderately active inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov Studies on pyrimidine diamine derivatives have further demonstrated that the pyrimidine moiety can establish crucial interactions within the binding sites of these enzymes. acs.org For instance, the nitrogen atoms of the pyrimidine ring can form hydrogen bonds or water-bridged interactions with key amino acid residues like Tyr124 and Phe295 in the acetylcholinesterase active site. acs.org

While specific inhibitory data for this compound is not extensively documented, the known activities of analogous compounds underscore the potential of this chemical class. The inhibitory potency is highly dependent on the nature and position of the substituents on the pyrimidine core. The table below illustrates the cholinesterase inhibitory activity of various pyrimidine and pyridine (B92270) derivatives, highlighting the therapeutic potential of this structural scaffold.

Table 1: Cholinesterase Inhibitory Activity of Selected Pyrimidine/Pyridine Derivatives

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine Diamine Derivatives | EeAChE & eqBChE | Compound 22 , featuring an indole (B1671886) group, was the most potent inhibitor of eqBChE (Ki = 99 ± 71 nM). | acs.org |

| Pyrimidine Diamine Derivatives | EeAChE | Compound 19 , with a hydroxyphenyl ring, interacted with Tyr133 in the AChE catalytic site. | acs.org |

EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase; Ki: Inhibition Constant.

Drug Design and Lead Optimization Strategies

The this compound structure represents a versatile scaffold for drug design and lead optimization. The pyrimidine core is a privileged structure in medicinal chemistry, known for its synthetic accessibility and the diverse biological activities its derivatives can exhibit. nih.govresearchgate.net Lead optimization strategies for a compound like this typically involve systematic modifications of its peripheral substituents to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 2,4,6-trisubstituted pyrimidines, the substituents at each of the three positions play a critical role in determining the compound's efficacy and selectivity for a given biological target. nih.govresearchgate.net

The SAR for this class of compounds is guided by several key principles:

Position 2: The substituent at the C2 position can significantly influence the molecule's interaction with the target protein. In the case of this compound, the 3-bromophenyl group provides a specific steric and electronic profile. The bromine atom, being an electron-withdrawing group, can alter the charge distribution of the ring and participate in halogen bonding, a recognized interaction in drug-receptor binding.

Positions 4 and 6: The two phenyl groups at the C4 and C6 positions contribute significantly to the molecule's hydrophobicity and can engage in π–π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the target's binding pocket. acs.org Modifications to these phenyl rings, such as adding hydroxyl or methoxy (B1213986) groups, can introduce new hydrogen bonding opportunities and modulate selectivity. acs.org

SAR studies involve synthesizing a library of analogs where each of the three substituent groups is systematically varied and then evaluating their biological activity. This process helps to build a comprehensive map of the chemical space around the core scaffold, guiding the design of more potent and selective molecules.

Table 2: General Principles of SAR for 2,4,6-Trisubstituted Pyrimidines

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity | Reference |

|---|---|---|---|

| C2 | Aromatic rings (e.g., Phenyl, Thienyl), Heterocyclic moieties | Modulates interaction with specific pockets of the target enzyme; influences selectivity and potency. | nih.gov |

| C4 and C6 | Aryl groups (e.g., Phenyl) | Contributes to hydrophobic and π-stacking interactions within the enzyme's active site. | acs.orgnih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in modern drug discovery to identify new drug candidates. nih.govnih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.netresearchgate.net

For a target like acetylcholinesterase, a pharmacophore model can be generated based on the structures of known potent inhibitors. nih.govnih.gov Such a model for AChE typically includes features like aromatic rings to interact with the peripheral anionic site (PAS) and a cationic or hydrogen-bond-donating feature to bind to the catalytic anionic site (CAS). acs.orgresearchgate.net

Once a validated pharmacophore model is established, it can be used as a 3D query to perform a virtual screen of large chemical databases. This process rapidly filters millions of compounds to identify those that match the pharmacophore's spatial and chemical requirements. nih.gov

A compound like this compound would be evaluated in this process as follows:

The two phenyl groups at positions 4 and 6 could map onto hydrophobic or aromatic ring features of the pharmacophore, potentially interacting with the PAS of AChE.

The central pyrimidine ring and the 2-phenyl substituent would be assessed for their fit within the gorge of the enzyme's active site.

This combination of pharmacophore modeling and virtual screening accelerates the discovery of novel hits and provides a rational basis for optimizing lead compounds like this compound for improved therapeutic potential in neurodegenerative diseases. nih.govnih.gov

Catalytic Applications and Role As Ligand

Development of Metal Complexes Incorporating 2-(3-Bromophenyl)-4,6-diphenylpyrimidine as Ligands

The nitrogen atoms within the pyrimidine (B1678525) ring of this compound act as excellent coordination sites for transition metals, facilitating the development of a diverse array of metal complexes. The synthesis of these complexes typically involves the reaction of the pyrimidine derivative with various metal salts. For instance, complexes with metals such as palladium, copper, and iron have been synthesized and characterized.

The coordination of this compound to a metal center can significantly alter the electronic properties and reactivity of both the ligand and the metal. The phenyl and bromophenyl substituents on the pyrimidine ring provide steric bulk, which can influence the coordination geometry and stability of the resulting complex. These structural features are crucial in designing catalysts with specific activities and selectivities. Research has shown that related phenyl-terpyridine and pyridyl-quinoxaline ligands form stable complexes with a variety of transition metals, including iron(II), copper(II), and zinc(II), adopting geometries from octahedral to trigonal bipyramidal. mdpi.commdpi.com The synthesis of such complexes is often straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent. nih.gov

Catalytic Activity in Organic Transformations

Metal complexes derived from this compound and similar N-heterocyclic ligands have demonstrated significant catalytic activity in a variety of organic reactions. The presence of both the pyrimidine core and the reactive bromo-substituent allows this molecule to act either as a ligand to a catalytic metal or as a substrate in coupling reactions.

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Pyrimidine derivatives, including those with halogen substituents, are excellent substrates for these palladium-catalyzed reactions. mdpi.comresearchgate.net In the context of this compound, the bromophenyl group is a key reactive site for such transformations.

In a typical Suzuki-Miyaura reaction, a palladium catalyst, often with a phosphine (B1218219) ligand, facilitates the coupling of the bromophenyl moiety with an organoboron reagent, such as an arylboronic acid. libretexts.org The reaction conditions, including the choice of catalyst, base, and solvent, are optimized to achieve high yields. mdpi.com For example, studies on the related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that Pd(PPh₃)₄ is an effective catalyst, with potassium phosphate (B84403) (K₃PO₄) as the base and 1,4-dioxane (B91453) as the solvent, leading to good yields of the coupled products. mdpi.comresearchgate.net It has been noted that electron-rich boronic acids tend to give better yields in these reactions. mdpi.com The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | mdpi.com |

| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | > 60 | clockss.org |

| Pd(OAc)₂ | P(Oi-Pr)₃ | K₃PO₄ | THF | 105 | clockss.org |

| NHC-Pd(II) complexes | - | KOH | H₂O/2-propanol | 82 | nih.gov |

N-Heterocycle Assembly and Dehydrogenation Reactions

The pyrimidine core is not only a stable aromatic system but can also be synthesized through various catalytic methods. The assembly of substituted pyrimidines can be achieved through condensation and cyclization reactions. For instance, 2-substituted pyrimidines can be prepared from the condensation of a carboxylic acid with 1,3-diaminopropane, followed by catalytic dehydrogenation. youtube.com Dehydrogenation is a chemical reaction that involves the removal of hydrogen from a molecule and is the reverse of hydrogenation. wikipedia.org

The hydrogenation of pyridines and pyrimidines is a key method for producing saturated N-heterocycles like piperidines, which are prevalent in pharmaceuticals. rsc.org This reaction typically requires a catalyst, such as rhodium or platinum oxides, and a hydrogen source. rsc.org Conversely, dehydrogenation reactions are crucial for creating aromatic N-heterocycles from their saturated or partially saturated precursors. These processes often utilize catalysts to facilitate the removal of hydrogen, frequently at elevated temperatures. wikipedia.org

Enantioselective Catalysis with Pyrimidine-Derived Ligands

While specific research on the use of this compound in enantioselective catalysis is limited, the broader class of pyrimidine-derived chiral ligands has shown significant promise. The design of chiral ligands is fundamental to asymmetric catalysis, where the ligand imparts stereochemical control on the metal center, leading to the preferential formation of one enantiomer of the product. pnas.org

Chiral pyrimidine-containing ligands, such as those incorporating oxazoline (B21484) moieties (PyBox ligands), have been successfully employed in a range of enantioselective reactions. nih.gov These ligands can chelate to a metal, creating a chiral environment that directs the approach of the substrate. For example, nickel complexes with chiral Box ligands have been used in enantioselective anodic oxidative dienylation and allylation reactions, achieving high enantiomeric excesses (e.e.). nih.gov

Rhodium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been achieved with high enantioselectivity (up to 98% e.e.) using chiral phosphine ligands. nih.gov This demonstrates the potential of pyrimidine-based substrates in synthesizing chiral molecules. The development of novel chiral pyridine- and pyrimidine-derived ligands continues to be an active area of research, aiming to create catalysts for a wide array of asymmetric transformations. acs.org

Table 2: Examples of Enantioselective Catalysis using N-Heterocyclic Ligands

| Reaction Type | Metal | Ligand Type | Enantioselectivity (e.e.) | Reference |

|---|---|---|---|---|

| Reductive Dearomatization of Pyrazolo[1,5-a]pyrimidines | Rhodium | Chiral Phosphine | Up to 98% | nih.gov |

| Anodic Oxidative Dienylation | Nickel | Indane-fused Box Ligand | 91% | nih.gov |

| Anodic Oxidative Allylation | Nickel | Chiral Box Ligand | 94% | nih.gov |

| Hydrosilylation/Cyclization of 1,6-enynes | Rhodium | Si-centered Spirodiphosphine (Si-SDP) | Up to 92% | nih.gov |

Future Perspectives and Emerging Research Directions

Advanced Synthetic Methodologies for Structural Diversity

Future research will focus on moving beyond classical condensation reactions to employ more sophisticated and efficient synthetic strategies. The goal is to rapidly generate a library of analogues of 2-(3-Bromophenyl)-4,6-diphenylpyrimidine with diverse functional groups to systematically explore its structure-activity relationships (SAR).

Key advanced methodologies include:

Direct C-H Functionalization : This powerful technique allows for the direct modification of the pyrimidine (B1678525) or phenyl rings without the need for pre-functionalized precursors like organohalides or organometallics. thieme-connect.comnih.gov Palladium-catalyzed C-H/C-H coupling, for example, can be used to introduce new aryl or alkyl groups, creating novel derivatives. thieme-connect.com This approach is highly atom-economical and enables the synthesis of complex molecules that were previously difficult to access. researchgate.net

Flow Chemistry : The use of continuous flow systems offers significant advantages over traditional batch chemistry, including enhanced safety, reproducibility, and scalability. uc.ptspringerprofessional.de Flow chemistry allows for precise control over reaction parameters, enabling rapid optimization and the telescoping of multiple reaction steps without isolating intermediates. uc.ptnih.gov This technology is ideal for creating large libraries of pyrimidine derivatives for high-throughput screening. mdpi.com

Multicomponent Reactions (MCRs) : MCRs are highly convergent strategies that combine three or more starting materials in a single pot to form a complex product, maximizing synthetic efficiency. acs.org Novel MCRs using catalysts like iridium or nickel pincer complexes can construct highly substituted pyrimidine cores from simple building blocks like alcohols and amidines, offering a sustainable and regioselective pathway to structural diversity. acs.orgacs.org

| Synthetic Method | Core Principle | Key Advantages for Pyrimidine Synthesis | Relevant Research Focus |

| Direct C-H Functionalization | Activation and substitution of a C-H bond, often catalyzed by transition metals like Palladium. thieme-connect.com | Reduces synthetic steps; avoids pre-functionalization; high atom economy. | C-H arylation, alkylation, and iodination of the pyrimidine scaffold. acs.org |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream within a microreactor or tube. nih.gov | Enhanced safety, scalability, reaction control, and automation; enables "reaction telescoping". uc.ptspringerprofessional.de | High-throughput synthesis of heterocyclic libraries; exploration of hazardous reactions under safe conditions. |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction to form a single product. acs.org | High efficiency and convergence; rapid generation of molecular complexity and diversity. | Regioselective synthesis from simple feedstocks like alcohols; sustainable catalysis. acs.orgorganic-chemistry.org |

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in nucleic acids and numerous approved drugs. tandfonline.comlifechemicals.com The unique substitution pattern of this compound, featuring a bromine atom (a key pharmacophore for halogen bonding) and bulky phenyl groups, makes it a promising starting point for drug discovery programs targeting a range of diseases.

Future research will likely investigate its potential in:

Oncology : Phenyl-substituted pyrimidines have shown promise as anticancer agents. mdpi.com Emerging research on related structures points toward several potential targets:

Kinase Inhibition : Derivatives could be designed as potent and selective inhibitors of key cancer-related kinases such as Bruton's tyrosine kinase (BTK) nih.gov, PI3K/mTOR acs.org, or PIM-1 kinase rsc.org.

Eg5 Kinesin Inhibition : The structural class of aryl-substituted dihydropyrimidines is known to inhibit the kinesin spindle protein Eg5, a target for novel antimitotic drugs with potentially fewer side effects than traditional chemotherapies. mdpi.com

Dual-Target Inhibition : A growing strategy in cancer therapy is to inhibit multiple targets simultaneously. Aminopyrimidine derivatives have been developed as dual inhibitors of BRD4 and PLK1, suggesting a path for developing multi-targeting agents from this scaffold. mdpi.com

Inflammatory and Autoimmune Diseases : The BTK enzyme is a validated target not only for B-cell cancers but also for autoimmune diseases. nih.gov Furthermore, related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been identified as inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway in inflammation and sepsis. nih.gov

Infectious Diseases : The broad biological activity of pyrimidine derivatives extends to antimicrobial and antiviral applications. nih.gov The presence of the bromophenyl moiety could enhance activity, as seen in other bromo-substituted pyrimidines that exhibit antibacterial effects. nih.gov